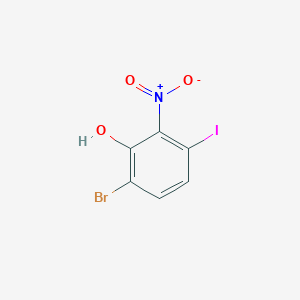

6-Bromo-3-iodo-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodo-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJINVDWCZOYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization of 6 Bromo 3 Iodo 2 Nitrophenol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR and FT-Raman spectra of 6-Bromo-3-iodo-2-nitrophenol would exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: The hydroxyl group will give rise to a broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

N=O Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. orgchemboulder.com

C-Halogen Stretching: The carbon-iodine (C-I) and carbon-bromine (C-Br) stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally at lower wavenumbers. The C-Br stretch typically occurs in the 600-500 cm⁻¹ range, while the C-I stretch appears at even lower frequencies, often below 500 cm⁻¹.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) | Weak or absent |

| N=O | Asymmetric Stretching | 1500 - 1570 | Strong |

| N=O | Symmetric Stretching | 1300 - 1370 | Moderate |

| C-Br | Stretching | 500 - 600 | Strong |

| C-I | Stretching | < 500 | Strong |

Note: Predicted values are based on typical frequency ranges for these functional groups in similar chemical environments. researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecular architecture of this compound is significantly influenced by hydrogen bonding. Due to the ortho positioning of the hydroxyl (-OH) and nitro (-NO2) groups, a strong intramolecular hydrogen bond is expected. This type of interaction, common in 2-nitrophenols, occurs between the hydroxyl proton and an oxygen atom of the nitro group, forming a stable six-membered ring. actachemscand.orgresearchgate.net This intramolecular bond is a dominant feature, often precluding the hydroxyl group from participating in intermolecular hydrogen bonds. actachemscand.org

The presence of bulky halogen substituents (bromine and iodine) vicinal to the hydroxyl and nitro groups can introduce steric effects. researchgate.netnih.gov These steric interactions can influence the planarity of the molecule and the geometry of the intramolecular hydrogen bond, potentially affecting its strength. researchgate.netnih.gov While the primary interaction is intramolecular, the potential for weaker intermolecular interactions, such as those involving the nitro-group oxygens or the halogen atoms, may contribute to the crystal packing in the solid state. The study of related compounds shows that in some o-nitrophenols, intermolecular hydrogen bonding can occur, which may lead to notable changes in spectroscopic properties. researchgate.net

Conformational Analysis through Vibrational Frequencies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for analyzing the conformational landscape of molecules. The vibrational frequencies observed correspond to specific molecular motions, such as stretching and bending of bonds. researchgate.net For this compound, these spectra provide critical information on the orientation of the functional groups.

The O-H stretching frequency is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded phenol (B47542), this vibration appears as a sharp band at higher wavenumbers. However, the strong intramolecular hydrogen bond in 2-nitrophenol derivatives causes a significant red-shift (a shift to lower frequency) and broadening of the O-H stretching band. researchgate.net The exact position of this band can be correlated with the strength of the hydrogen bond.

Computational methods, such as Density Functional Theory (DFT), are frequently used to predict vibrational frequencies for different possible conformers. researchgate.netnih.gov By comparing the experimentally measured FTIR and Raman spectra with the calculated frequencies, the most stable conformation of the molecule can be determined. researchgate.netnih.gov Key vibrational modes for conformational analysis include the O-H stretch, N-O stretches (symmetric and asymmetric), C-N stretch, C-O stretch, and the C-Br and C-I stretches.

Table 1: Representative Vibrational Frequencies for Halogenated Nitrophenols

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| O-H Stretch (Intramolecular H-bonded) | 3100 - 3500 | Broad band, shifted to lower frequency due to H-bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of aromatic ring C-H bonds. |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong absorption, sensitive to electronic environment. actachemscand.org |

| N-O Symmetric Stretch | 1300 - 1350 | Strong absorption, sensitive to electronic environment. actachemscand.org |

| C-O Stretch (Phenolic) | 1180 - 1260 | Influenced by hydrogen bonding and ring substitution. |

| C-I Stretch | 500 - 600 | Lower frequency due to the heavy iodine atom. |

| C-Br Stretch | 600 - 700 | Characteristic stretching vibration for brominated aromatics. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. shu.ac.uk The resulting spectrum provides information about the molecule's chromophoric system.

Electronic Transitions and Chromophoric System Analysis

In this compound, the primary chromophore is the nitrophenol system. tanta.edu.eg The benzene (B151609) ring substituted with the nitro group and the hydroxyl group contains π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π*). The absorption of UV-Vis radiation corresponds to the promotion of these outer electrons from their ground state to an excited state. shu.ac.uk

Two main types of electronic transitions are typically observed in such compounds:

π → π* transitions : These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are usually high-intensity absorptions.

n → π* transitions : These transitions involve moving an electron from a non-bonding orbital (e.g., on the oxygen atoms of the hydroxyl or nitro groups) to a π* anti-bonding orbital. uzh.ch These are typically of lower intensity compared to π → π* transitions. uzh.ch

The halogen substituents (Br and I) and the hydroxyl group act as auxochromes. Their lone pair electrons can interact with the π-system of the ring, modifying the energy of the molecular orbitals and thus shifting the absorption maxima (λmax) and changing the intensity of the absorption bands.

Solvent Effects and pKa Determinations via UV-Vis

The UV-Vis absorption spectrum of this compound can be influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. For instance, in n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift (blue shift, to shorter wavelengths) because the polar solvent stabilizes the non-bonding electrons in the ground state. tanta.edu.eg

UV-Vis spectroscopy is also a common and effective method for determining the acid dissociation constant (pKa) of phenolic compounds. chem-soc.si The acidic proton of the hydroxyl group can be removed in basic solutions, forming the corresponding phenolate ion. The phenol and its conjugate base (phenolate) have different electronic structures and thus absorb light at different wavelengths. By recording the spectra at various pH values, one can monitor the transition from the protonated species to the deprotonated species. The pKa can then be calculated from the absorbance data, often by plotting absorbance at a specific wavelength against pH. chem-soc.si

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, providing the exact mass of a molecule. bioanalysis-zone.com This high level of precision allows for the unambiguous determination of a compound's elemental composition, as the exact mass is unique to a specific molecular formula. measurlabs.comresearchgate.net For this compound (C₆H₃BrINO₃), HRMS can distinguish its molecular ion from other ions that might have the same nominal (integer) mass but a different chemical formula. bioanalysis-zone.com The ability of HRMS to provide exact mass measurements is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. bioanalysis-zone.commeasurlabs.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The molecular ion (M+) of this compound is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) with a characteristic 1:1 intensity ratio. miamioh.edu Common fragmentation pathways for nitroaromatic compounds include the loss of small neutral molecules like NO, NO₂, or H₂O. miamioh.edulibretexts.org

Table 2: Theoretical Mass and Isotopic Data for this compound

| Property | Value | Description |

| Molecular Formula | C₆H₃BrINO₃ | - |

| Nominal Mass | 387 g/mol | Calculated using integer masses of the most abundant isotopes. |

| Monoisotopic Mass | 386.8235 u | Exact mass calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O). HRMS aims to measure this value. researchgate.net |

| M+ / M+2 Pattern | ~1:1 Intensity | Characteristic isotopic signature due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). miamioh.edu |

Ionization Techniques and Diagnostic Fragment Ions

In a typical EI mass spectrum, the molecular ion peak (M+) would be expected. Key diagnostic fragment ions would likely arise from the cleavage of the carbon-halogen and carbon-nitro bonds. Common fragmentation pathways for aromatic nitro compounds include the loss of a nitro group (NO₂) and nitric oxide (NO). For halogenated compounds, the loss of bromine and iodine radicals is a characteristic fragmentation. The presence of both bromine and iodine would lead to a distinctive isotopic pattern in the mass spectrum, aiding in the identification of fragments containing these elements.

Predicted significant fragment ions for this compound would include those corresponding to the loss of NO₂, Br, I, and combinations thereof. For instance, fragments such as [M-NO₂]+, [M-Br]+, [M-I]+, and subsequent eliminations would be anticipated.

Interactive Table: Predicted Mass Spectrometry Fragments

| Ionization Technique | Parent Ion (m/z) | Predicted Diagnostic Fragment Ions (m/z) | Notes |

| Electron Ionization (EI) | [M]+ | [M-NO₂]+, [M-Br]+, [M-I]+, [M-NO₂-Br]+, [M-NO₂-I]+ | Fragmentation involves the loss of the nitro group and halogen atoms. |

| Electrospray Ionization (ESI) | [M-H]- | Deprotonated molecule | Common in negative ion mode for phenolic compounds. |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure

Detailed single-crystal X-ray diffraction data for the specific compound this compound are not publicly documented. However, analysis of related structures, such as other halogenated nitrophenols, provides a strong basis for predicting its crystallographic features. d-nb.infogrowingscience.com

The molecular geometry of this compound is expected to be largely planar due to the aromatic phenol ring. The substituents (bromo, iodo, nitro, and hydroxyl groups) will cause some distortion from perfect planarity. Bond lengths and angles would be influenced by the electronic effects of these groups. For instance, the C-N bond of the nitro group and the C-O bond of the hydroxyl group will have lengths typical for such bonds on a phenyl ring. The C-Br and C-I bond lengths will be consistent with those found in other bromo- and iodo-substituted aromatic compounds. The bond angles within the benzene ring may deviate slightly from the ideal 120° to accommodate the steric strain imposed by the bulky iodo and adjacent nitro and bromo groups.

Interactive Table: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value Range | Influencing Factors |

| C-Br Bond Length | ~1.90 Å | Electronegativity of bromine, aromatic ring current. |

| C-I Bond Length | ~2.10 Å | Larger atomic radius of iodine. |

| C-N (nitro) Bond Length | ~1.45 Å | Resonance effects with the aromatic ring. |

| O-H Bond Length | ~0.96 Å | Standard for phenolic hydroxyl groups. |

| C-C-C Bond Angle | 118-122° | Steric hindrance from bulky substituents. |

| O-N-O Bond Angle | ~125° | sp² hybridization of the nitrogen atom in the nitro group. |

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. For this compound, the supramolecular assembly would likely be driven by a combination of hydrogen bonding from the hydroxyl group and halogen bonding involving the bromine and iodine atoms. The nitro group can also participate in intermolecular interactions. These interactions guide the molecules to form specific, repeating three-dimensional structures.

Several types of non-covalent interactions are expected to be significant in the crystal structure of this compound:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form O-H···O bonds with the nitro group of an adjacent molecule, a common motif in nitrophenols.

Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors, forming C-Br···O and C-I···O interactions with the nitro or hydroxyl groups of neighboring molecules. These interactions can be highly directional and play a crucial role in the crystal packing. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions are common in planar aromatic molecules.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in nitrophenols. For example, 4-nitrophenol (B140041) exists in at least two polymorphic forms. wikipedia.org It is plausible that this compound could also exhibit polymorphism. The specific crystalline form obtained would depend on crystallization conditions such as the solvent used, temperature, and rate of cooling. The different arrangements of molecules in polymorphs arise from variations in the network of intermolecular interactions, which can lead to different physical properties.

Theoretical and Computational Chemistry Studies on 6 Bromo 3 Iodo 2 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine optimized geometries, vibrational frequencies, and other molecular properties with a favorable balance of accuracy and computational cost. researchgate.net For a molecule like 6-bromo-3-iodo-2-nitrophenol, DFT calculations would typically be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a robust description of electron correlation and is suitable for systems containing heavy atoms like bromine and iodine. tandfonline.commdpi.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the total energy for various conformations, particularly concerning the orientation of the hydroxyl (-OH) and nitro (-NO₂) groups.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-Br | Data not available in searched literature | C-I | Data not available in searched literature |

| C-N | Data not available in searched literature | N-O | Data not available in searched literature |

| C-O (hydroxyl) | Data not available in searched literature | O-H | Data not available in searched literature |

| Bond Angles (°) | |||

| C-C-Br | Data not available in searched literature | C-C-I | Data not available in searched literature |

| C-C-N | Data not available in searched literature | O-N-O | Data not available in searched literature |

| C-O-H | Data not available in searched literature | C-C-C | Data not available in searched literature |

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, wagging, etc.) and can be directly compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net Such a comparison is a critical step in validating the accuracy of the computational model. nih.gov

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. nih.govjocpr.com The analysis, aided by visualization of the vibrational modes, allows for a precise assignment of the absorption bands observed in the experimental spectra to specific molecular motions. mdpi.com For this compound, characteristic frequencies would be expected for the O-H stretch, N-O stretches of the nitro group, C-Br stretch, and C-I stretch, as well as various aromatic ring vibrations.

| Vibrational Mode Assignment | Calculated Frequency | Experimental Frequency |

|---|---|---|

| O-H stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| NO₂ asymmetric stretch | Data not available | Data not available |

| NO₂ symmetric stretch | Data not available | Data not available |

| C=C stretch (aromatic ring) | Data not available | Data not available |

| C-I stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are valuable for assigning signals in experimental NMR spectra and confirming the chemical structure.

The accuracy of NMR prediction methods has advanced significantly, with machine learning and deep neural network models now capable of predicting chemical shifts with high accuracy, often rivaling or exceeding traditional DFT methods in speed and precision. nih.govresearchgate.net For this compound, theoretical predictions would help in assigning the chemical shifts for the two aromatic protons and the six distinct carbon atoms in the benzene (B151609) ring, taking into account the strong electronic effects of the bromo, iodo, nitro, and hydroxyl substituents.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (aromatic) | Data not available | Data not available |

| H (aromatic) | Data not available | Data not available |

| H (hydroxyl) | Data not available | Data not available |

| ¹³C NMR | ||

| C-1 (C-OH) | Data not available | Data not available |

| C-2 (C-NO₂) | Data not available | Data not available |

| C-3 (C-I) | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 (C-Br) | Data not available | Data not available |

Electronic Structure and Reactivity Descriptors

Beyond geometry, DFT provides profound insights into the electronic properties of a molecule, which govern its reactivity. Descriptors such as frontier molecular orbitals and the molecular electrostatic potential are key to this understanding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. mdpi.com A small energy gap suggests a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is fundamental for predicting the molecule's behavior in chemical reactions and understanding intramolecular charge transfer processes. rsc.org For this compound, the electron-withdrawing nitro, bromo, and iodo groups would be expected to lower the energies of both the HOMO and LUMO orbitals.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available in searched literature |

| LUMO Energy (eV) | Data not available in searched literature |

| HOMO-LUMO Gap (ΔE, eV) | Data not available in searched literature |

| Ionization Potential (eV) | Data not available in searched literature |

| Electron Affinity (eV) | Data not available in searched literature |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red to yellow) correspond to areas of high electron density and are attractive to electrophiles (e.g., protons). Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are susceptible to attack by nucleophiles. For this compound, the most negative potential would be expected around the oxygen atoms of the nitro group and the hydroxyl group, making them likely sites for hydrogen bonding and coordination to metal ions. rsc.orgpreprints.org The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, indicating its acidic nature. The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, guiding the understanding of its intermolecular interactions. rsc.org

Natural Bond Orbital (NBO) Analysis

In this compound, significant intramolecular charge transfer (ICT) is anticipated due to the interplay of electron-donating and electron-withdrawing groups attached to the phenol (B47542) ring. The hydroxyl (-OH) group is a strong electron donor, while the nitro (-NO2) group is a potent electron acceptor. The halogen atoms, bromine and iodine, exhibit a dual nature, acting as inductive electron withdrawers and weak resonance donors.

NBO analysis quantifies these interactions through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. For this compound, key hyperconjugative interactions are expected to involve the delocalization of lone pair electrons from the oxygen of the hydroxyl group and the halogens into the antibonding π* orbitals of the aromatic ring. Similarly, charge transfer from the phenyl ring's π orbitals to the antibonding orbitals of the C-NO2 bond is expected.

Table 1: Predicted Major Hyperconjugative Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

| LP (O) of -OH | π* (C-C) of ring | High |

| π (C-C) of ring | π* (C-NO2) | High |

| LP (Br) | π* (C-C) of ring | Moderate |

| LP (I) | π* (C-C) of ring | Moderate |

| LP (O) of -NO2 | σ* (C-N) | Moderate |

Note: The values in this table are predictive and based on trends observed in similar halogenated nitrophenols. LP denotes a lone pair.

The interaction between the lone pairs of the phenolic oxygen and the π* orbitals of the ring is typically the most significant, indicating substantial electron donation from the hydroxyl group. The electron-withdrawing nitro group strongly delocalizes electron density from the ring into its own π* orbitals. The hyperconjugative interactions involving the halogen lone pairs are also important for understanding their electronic influence on the aromatic system. ucc.edu.gh

The strengths of the covalent bonds within the molecule can also be inferred from NBO analysis. For instance, the C-N bond of the nitro group is expected to exhibit some double bond character due to resonance, strengthening it. Conversely, the O-H bond might be slightly weakened by its participation in a strong intramolecular hydrogen bond with the adjacent nitro group. The C-Br and C-I bonds will be influenced by both inductive effects and the extent of lone pair donation to the ring.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

NCI and QTAIM are computational tools that allow for the visualization and characterization of non-covalent interactions, such as hydrogen bonds and halogen bonds, based on the electron density and its derivatives. QTAIM analysis identifies bond critical points (BCPs) between interacting atoms, and the properties at these points provide quantitative information about the nature and strength of the interaction. avogadro.ccnumberanalytics.com

The ortho positioning of the hydroxyl and nitro groups in this compound strongly suggests the formation of a robust intramolecular hydrogen bond (O-H···O). This type of interaction is a common feature in 2-nitrophenols and significantly influences their chemical and physical properties. jetir.orgscielo.org.mx The hydrogen bond forms a six-membered pseudo-ring, which enhances the planarity and stability of this portion of the molecule. doubtnut.com

In addition to the primary O-H···O hydrogen bond, the possibility of weaker interactions between the hydroxyl hydrogen and the adjacent halogen atoms (O-H···Br and O-H···I) could be considered, although these are expected to be significantly less favorable than the interaction with the nitro-oxygen. Theoretical studies on 2-halophenols have shown that weak intramolecular hydrogen bonds can exist, with their strength depending on the halogen. rsc.org

Table 2: Predicted Properties of Intramolecular Hydrogen Bonds in this compound from QTAIM Analysis

| Interaction | Predicted Bond Path | Predicted Electron Density at BCP (ρ) (a.u.) | Predicted Laplacian of Electron Density at BCP (∇²ρ) (a.u.) |

| O-H···O (-NO2) | Yes | 0.02 - 0.04 | Positive |

| O-H···Br | Unlikely/Very Weak | < 0.01 | Positive |

| O-H···I | Unlikely/Very Weak | < 0.01 | Positive |

Note: These values are estimations based on computational studies of related molecules. A positive Laplacian indicates a non-covalent (closed-shell) interaction.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species through a region of positive electrostatic potential known as a σ-hole, located on the outer side of the halogen along the extension of the covalent bond. diva-portal.orgnih.gov The strength of the σ-hole increases with the polarizability of the halogen, following the trend I > Br > Cl > F. tamuc.edu

In this compound, both bromine and iodine atoms possess the potential to engage in halogen bonding. Intramolecularly, the iodine atom at position 3 could potentially interact with the lone pair of the oxygen atom of the nitro group at position 2. This would form a five-membered ring. The likelihood and strength of such an interaction would depend on the geometry of the molecule and the relative orientation of the iodo and nitro groups. Electron-withdrawing groups on the aromatic ring are known to enhance the positive character of the σ-hole, which would be the case here due to the nitro group. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict spectroscopic parameters such as UV-Vis absorption spectra and vibrational frequencies (IR and Raman). researchgate.net

For this compound, the electronic absorption spectrum is expected to be influenced by intramolecular charge transfer from the phenoxide moiety to the nitro group. mdpi.com The presence of heavy halogen atoms may also lead to shifts in the absorption maxima. Theoretical calculations on similar nitrophenols have shown good agreement with experimental spectra. rsc.orgresearchgate.net

The vibrational frequencies will be characteristic of the functional groups present. The O-H stretching frequency is expected to be significantly red-shifted and broadened due to the strong intramolecular hydrogen bond. The symmetric and asymmetric stretching frequencies of the NO2 group will also be prominent features in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |

| O-H stretch | 3100 - 3300 | Broad, red-shifted due to strong intramolecular H-bond |

| Aromatic C-H stretch | 3000 - 3100 | |

| Asymmetric NO2 stretch | 1500 - 1550 | |

| Symmetric NO2 stretch | 1300 - 1350 | |

| C-O stretch (phenolic) | 1200 - 1280 | |

| C-I stretch | 500 - 600 | |

| C-Br stretch | 600 - 700 |

Note: These are estimated frequency ranges based on typical values for substituted phenols and nitroaromatic compounds.

First-Order Hyperpolarizability (β₀) for Nonlinear Optical (NLO) Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT) and Hartree-Fock methods, has proven to be a reliable and efficient tool for predicting and analyzing the NLO properties of organic molecules. mdpi.comutwente.nl These methods allow for the calculation of the static and dynamic first-order hyperpolarizability tensor components, providing insights into the structure-property relationships that govern NLO activity. utwente.nlresearchgate.net

Research Findings from Analogous Compounds

Studies on various nitrophenol isomers and their derivatives consistently demonstrate that the arrangement of electron-donating and electron-accepting groups on the aromatic ring is crucial for enhancing the first-order hyperpolarizability. The nitro group (-NO₂) is a strong electron-accepting group, while the hydroxyl group (-OH) and halogen atoms (like bromine and iodine) act as electron-donating or withdrawing groups depending on their position and the electronic context of the molecule. This "push-pull" configuration facilitates intramolecular charge transfer (ICT), which is a primary mechanism for generating a large β₀ value. aip.org

For instance, studies on p-nitrophenol, which has a clear push-pull character, show a significant first-order hyperpolarizability. aip.orgimist.ma The position of the substituents is critical; for example, the β value for para-nitrophenol is generally found to be larger than that for ortho- and meta-nitrophenol. researchgate.net In the case of this compound, the presence of a nitro group ortho to the hydroxyl group, along with two halogen substituents, creates a complex electronic environment.

The influence of halogen substituents on NLO properties has been a subject of computational studies. Halogens can contribute to the hyperpolarizability through both inductive and resonance effects. Furthermore, heavier halogens like iodine are known to have a more significant impact on the electronic properties, including polarizability, compared to lighter halogens like bromine. osti.gov Research on halogenated chalcones and other organic systems has shown that the introduction of halogens can effectively modify and improve NLO characteristics. researchgate.net

Computational Methodologies

The theoretical determination of the first-order hyperpolarizability typically involves several computational steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is commonly performed using DFT methods with various functionals, such as B3LYP or CAM-B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.comnih.gov

Calculation of NLO Properties: Using the optimized geometry, the components of the first-order hyperpolarizability tensor (β) are calculated. This can be done using methods like the Finite Field (FF) approach or time-dependent DFT (TD-DFT) for dynamic hyperpolarizabilities. researchgate.net

Analysis of Electronic Properties: To understand the origin of the NLO response, other electronic properties such as the dipole moment (μ), polarizability (α), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also computed. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability. analis.com.myresearchgate.net

Expected Properties of this compound

Based on the general principles derived from computational studies on analogous compounds, the following can be anticipated for this compound:

The molecule is expected to exhibit a significant first-order hyperpolarizability due to the presence of both strong electron-withdrawing (nitro group) and electron-donating/halogenic groups on the phenol backbone.

The specific vector components of the hyperpolarizability tensor will be highly dependent on the final, optimized 3D geometry of the molecule and the orientation of the substituent groups.

Intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups, a common feature in 2-nitrophenols, is expected to influence the molecular conformation and, consequently, its electronic and NLO properties. utwente.nllongdom.org

Illustrative Data Table for Related Nitrophenol Compounds

While specific calculated values for this compound are not available, the following table presents representative theoretical data for related nitrophenol compounds to illustrate the typical magnitudes of these properties as found in computational studies. The values are highly dependent on the level of theory and basis set used.

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First-Order Hyperpolarizability (β₀) [a.u.] | Computational Method |

| p-Nitrophenol | ~5.0 - 6.5 | ~80 - 90 | ~1000 - 2000 | DFT/B3LYP |

| o-Nitrophenol | ~3.0 - 4.5 | ~80 - 90 | ~200 - 500 | DFT/B3LYP |

| m-Nitrophenol | ~4.0 - 5.5 | ~80 - 90 | ~300 - 600 | DFT/B3LYP |

| p-Nitrophenylphosphate | ~12.6 (in water) | - | ~3000 (in water) | TDDFT |

Note: The data in this table is illustrative and compiled from various computational studies on nitrophenols. researchgate.netaip.orgimist.ma The exact values can vary significantly based on the computational method, basis set, and environmental considerations (gas phase vs. solvent). The purpose is to provide a general comparison of the order of magnitude for these properties.

Chemical Reactivity and Reaction Mechanisms of 6 Bromo 3 Iodo 2 Nitrophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This reaction class is fundamental to the reactivity of 6-Bromo-3-iodo-2-nitrophenol, where the nitro group strongly activates the ring towards nucleophilic attack. masterorganicchemistry.comnih.gov

Mechanistic Pathways and Kinetic Studies of Halogen Displacement

The generally accepted mechanism for SNAr reactions on activated aromatic substrates is a two-step addition-elimination process. nih.govmdpi.comyoutube.com

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon of the aromatic ring, typically one bearing a leaving group. This leads to the formation of a resonance-stabilized, negatively charged anionic σ-adduct known as a Meisenheimer complex. nih.govegyankosh.ac.inwikipedia.org This initial step involves the dearomatization of the ring and is generally the slow, rate-determining step of the reaction. masterorganicchemistry.commdpi.com

Elimination of the Leaving Group: In the second, usually faster step, the aromaticity of the ring is restored by the departure of the leaving group as an anion. mdpi.comegyankosh.ac.in

Comparative Reactivity of Bromo vs. Iodo Substituents in SNAr

In nucleophilic aromatic substitution, the reactivity of different halogen leaving groups often follows an order that is the reverse of that seen in aliphatic SN2 reactions. This phenomenon is known as the "element effect," where the typical order of reactivity for activated aryl halides is F > Cl ≈ Br > I. nih.govrsc.orgresearchgate.net

This trend is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. rsc.org The high electronegativity of the halogen atom enhances the electrophilicity of the carbon to which it is attached, making the initial attack by the nucleophile faster. The C-F bond, being the most polar, thus leads to the fastest reaction, while the C-I bond, being the least polar, leads to the slowest. nih.gov Computational studies have shown that factors including polarizability, solvation, and negative hyperconjugative effects all contribute to the element effect. nih.govresearchgate.net

Based on this principle, in this compound, the bromo substituent would be expected to be a more facile leaving group than the iodo substituent in a typical SNAr reaction.

| Leaving Group | Relative Reactivity in Activated SNAr | Electronegativity |

| F | Highest | 3.98 |

| Cl | Intermediate | 3.16 |

| Br | Intermediate (often similar to Cl) | 2.96 |

| I | Lowest | 2.66 |

| This table illustrates the general trend of the "element effect" in SNAr reactions. nih.govresearchgate.net |

Influence of the Nitro Group on Activation and Regioselectivity

The nitro group (-NO₂) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature through both induction and resonance. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com For activation to be effective, the nitro group must be positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comjove.com This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. egyankosh.ac.injove.com

In the structure of this compound:

The nitro group is ortho to the bromo substituent .

The nitro group is meta to the iodo substituent .

This specific arrangement has a profound impact on regioselectivity. The strong activating effect of the ortho-nitro group makes the carbon atom attached to the bromine (C-6) highly electrophilic and stabilizes the corresponding Meisenheimer complex. Conversely, a meta-nitro group does not allow for direct resonance stabilization of the negative charge from an attack at the iodo-substituted carbon (C-3). libretexts.orgjove.com Consequently, nucleophilic aromatic substitution on this compound is expected to be highly regioselective, with the displacement of the bromide ion being overwhelmingly favored over the displacement of the iodide ion. rsc.orgnumberanalytics.com

Formation and Characterization of Meisenheimer Complexes

The key intermediate in the stepwise SNAr mechanism is the Meisenheimer complex, an anionic cyclohexadienyl adduct. nih.govwikipedia.orgjove.com These complexes are formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org Their stability is a critical factor in the reaction pathway.

For this compound, attack by a nucleophile (Nu⁻) at the C-6 position (displacing the bromide) would result in the formation of a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the ortho-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. egyankosh.ac.injove.com While many Meisenheimer complexes are transient reactive intermediates, stable and isolable examples have been characterized, particularly for arenes with multiple strong electron-withdrawing groups, such as trinitrobenzene derivatives. wikipedia.orgstackexchange.com The complex formed from this compound would be stabilized by hydrogen bonding interactions if the nucleophile is an amine or if the reaction is run in a protic solvent. nih.govresearchgate.netresearchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The reactivity of the ring towards EAS is governed by the nature of the substituents already present.

Deactivating Effects of Halogens and Nitro Groups on EAS

The benzene (B151609) ring of this compound is heavily substituted with groups that significantly influence its reactivity towards electrophiles. The net effect is a strong deactivation of the ring, making EAS reactions challenging.

Hydroxyl Group (-OH): This is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. byjus.comopenstax.orgmlsu.ac.in

Halogen Groups (-Br, -I): Halogens are deactivating groups because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. However, they are ortho-, para-directors because they can stabilize the carbocation intermediate (arenium ion) at these positions through resonance. numberanalytics.commasterorganicchemistry.com

Nitro Group (-NO₂): This is a very strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It is a meta-director. masterorganicchemistry.commsu.edujove.com

In this compound, the strong deactivating effects of the nitro group and the two halogens combine to make the aromatic ring extremely electron-poor. msu.eduquora.com This greatly diminishes the powerful activating effect of the hydroxyl group. As a result, the molecule is highly unreactive towards electrophilic aromatic substitution. msu.edu For a reaction to occur, harsh conditions would likely be required, and the substitution would be expected to be directed by the most powerful activating group, the hydroxyl substituent, to the only available position, C-5 (ortho to the -OH and meta to the -NO₂). mlsu.ac.in However, the cumulative deactivation makes such a reaction highly unfavorable.

| Substituent | Effect on EAS Rate | Directing Influence |

| -OH | Strongly Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

| This table summarizes the individual effects of the substituents present on this compound on electrophilic aromatic substitution reactions. numberanalytics.comopenstax.orgmasterorganicchemistry.com |

Regioselectivity of Further Electrophilic Attack

Further electrophilic aromatic substitution on the this compound ring is directed by the cumulative influence of the existing substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. acs.org Conversely, the nitro group is a strong deactivating group, directing incoming groups to the meta position. scirp.org Halogens (bromine and iodine) are deactivating but are also ortho-, para-directors. scholaris.ca

In this specific molecule, the positions on the ring are C1-OH, C2-NO2, C3-I, C4-H, C5-H, and C6-Br. The two available positions for substitution are C4 and C5.

Directing effect of the -OH group (at C1): This is a strongly activating, ortho-, para-director. It strongly activates C6 (blocked by -Br), C2 (blocked by -NO2), and C4. Thus, it strongly directs electrophilic attack to the C4 position.

Directing effect of the -NO2 group (at C2): This is a strongly deactivating, meta-director. It directs towards C4 and C6 (blocked by -Br). While it deactivates the entire ring, its meta-directing influence converges on the C4 position.

Directing effect of the -I group (at C3): This is a deactivating, ortho-, para-director. It directs towards C2 (blocked by -NO2), C4, and C6 (blocked by -Br). Its directing effect also points to the C4 position.

Directing effect of the -Br group (at C6): This is a deactivating, ortho-, para-director. It directs towards C1 (blocked by -OH), C3 (blocked by -I), and C5.

Considering these combined effects, the C4 position is strongly activated by the hydroxyl group and is the site where the directing effects of the hydroxyl, nitro, and iodo groups converge. The C5 position is only directed by the bromine atom and is deactivated by the other groups. Therefore, further electrophilic attack, such as nitration or halogenation, is predicted to occur regioselectively at the C4 position.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of various derivatives.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification to form the corresponding esters. This is often achieved by reacting the phenol (B47542) with an acyl chloride or a carboxylic acid under appropriate conditions. For instance, the esterification of a structurally similar compound, 2-bromo-4-cyano-6-iodophenol, is performed with octanoyl chloride. A representative method for such transformations is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts to facilitate the reaction with a carboxylic acid. researchgate.net

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through reactions like the Williamson ether synthesis. This involves deprotonating the phenol to form the more nucleophilic phenoxide, which then reacts with an alkyl halide. Given the steric hindrance around the hydroxyl group from the ortho-nitro and bromo substituents, reaction conditions may need to be optimized to achieve good yields. acs.org

Phenolate Formation and its Influence on Reactivity

Treatment of this compound with a base, such as sodium hydroxide (B78521), results in the formation of the corresponding sodium phenolate. The acidity of the phenol is enhanced by the electron-withdrawing nitro, bromo, and iodo substituents, which help to stabilize the resulting negative charge on the phenoxide ion. nih.gov The formation of the phenoxide ion significantly increases the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic substitution. acs.org However, the reactivity of nitrophenolate ions can sometimes be kinetically hindered. mdpi.com The increased nucleophilicity of the phenoxide makes it highly reactive in O-alkylation (etherification) and O-acylation (esterification) reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The presence of two different halogen atoms (bromine and iodine) makes this compound an excellent substrate for selective palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. fishersci.co.ukmt.com

Selective Reactivity of C-Br vs. C-I Bonds in Palladium-Catalyzed Coupling

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the catalyst to the carbon-halogen bond is a critical step. This rate generally follows the trend I > Br > OTf > Cl. nih.gov This difference in reactivity allows for the selective functionalization of the carbon-iodine (C-I) bond while leaving the carbon-bromine (C-Br) bond intact. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to first perform a coupling reaction at the more reactive C-I bond at the C3 position. Subsequently, a second, different coupling reaction can be carried out at the C-Br bond at the C6 position, enabling the modular synthesis of complex molecules. nih.govrsc.orgd-nb.info

Research on the Sonogashira coupling of a closely related substrate, 2-iodo-3-nitrophenyl acetate (B1210297), demonstrates this selectivity. The coupling occurs at the C-I bond. It was noted that direct coupling on the free phenol gave low yields, necessitating the protection of the hydroxyl group as an acetate ester to achieve a successful reaction. mdpi.comrsc.org This highlights a common strategy where the phenolic proton, which can interfere with the catalytic cycle, is temporarily replaced with a protecting group.

Synthesis of Biaryl and Heterobiaryl Compounds

The selective nature of cross-coupling reactions with this compound (or its protected derivatives) is highly valuable for the synthesis of biaryl and heterobiaryl compounds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (like a boronic acid or ester) to form a C-C bond. fishersci.co.ukmdpi.comorganic-chemistry.org One could first selectively couple an arylboronic acid at the C-I position of protected this compound, followed by a second Suzuki coupling with a different boronic acid at the C-Br position to generate a complex, unsymmetrical biaryl structure.

Sonogashira Coupling: As demonstrated with a similar substrate, the Sonogashira reaction can be used to couple a terminal alkyne at the C-I position. researchgate.netmdpi.comrsc.org The resulting product, containing an alkyne and a C-Br bond, can undergo further transformations, such as cyclization reactions to form heterocyclic compounds.

Heck Coupling: The Heck reaction could be used to couple the C-I or C-Br bond with an alkene, introducing a vinyl group onto the aromatic ring. rsc.orgnih.govresearchgate.net The differential reactivity of the C-I and C-Br bonds allows for sequential Heck reactions. rsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine. acs.orglibretexts.orgorganic-chemistry.org It can be applied sequentially to introduce two different amine-containing substituents at the C3 and C6 positions, leading to complex diamino-biaryl precursors.

These selective, stepwise functionalizations underscore the utility of this compound as a versatile building block in medicinal chemistry and materials science for the construction of elaborate molecular architectures.

Reductive Transformations of the Nitro Group

The nitro group of this compound is a key functional group that can undergo a variety of chemical transformations, most notably reduction. The electronic environment of the aromatic ring, influenced by the presence of two halogen atoms (bromo and iodo) and a hydroxyl group, significantly impacts the reactivity of the nitro group. The reduction of the nitro group can proceed through several stages, yielding different products depending on the reducing agent and reaction conditions.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in this compound to an amino group to form 2-amino-6-bromo-3-iodophenol (B2662519) is a synthetically important transformation. This conversion requires a reducing agent that is potent enough to reduce the nitro group but is also chemoselective, leaving the bromo and iodo substituents intact. A variety of reducing systems are known to be effective for the reduction of aromatic nitro compounds. niscpr.res.in

Commonly used methods for this type of transformation include catalytic hydrogenation and the use of metallic reducing agents in acidic or neutral media. For catalytic hydrogenation, catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with molecular hydrogen (H₂) are often employed. unimi.it These methods are generally efficient and produce clean reactions. However, care must be taken to avoid dehalogenation, which can sometimes occur under harsh hydrogenation conditions.

Alternatively, metal-based reducing systems like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction. A more modern and often milder alternative is the use of zinc dust with a proton source like acetic acid or ammonium (B1175870) chloride. niscpr.res.in These methods are generally tolerant of a wide range of functional groups, including halogens. niscpr.res.in The use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as nickel(II) chloride or copper salts, can also be effective for the selective reduction of nitroarenes.

The choice of solvent is also critical and can influence the reaction rate and selectivity. Methanol, ethanol, and ethyl acetate are common solvents for catalytic hydrogenation, while aqueous or alcoholic solutions are often used for metal-based reductions.

Table 1: Plausible Conditions for the Selective Reduction of this compound to 2-Amino-6-bromo-3-iodophenol

| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Plausible Outcome |

| Catalytic Hydrogenation | H₂, Pd/C (5 mol%) | Ethanol | 25-50 | High yield of the corresponding amine, potential for minor dehalogenation. |

| Metal/Acid | Sn, conc. HCl | Ethanol/Water | 70-80 | Effective reduction, requires basic workup to isolate the free amine. |

| Metal/Neutral | Zn, NH₄Cl | Methanol/Water | 25-60 | Mild and selective reduction, generally high yields. |

| Hydride Reduction | NaBH₄, NiCl₂·6H₂O | Methanol | 0-25 | Good selectivity, often requires careful control of stoichiometry. |

Formation of Hydroxylamino and Azoxy Intermediates

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate stages. Under specific and controlled reaction conditions, it is possible to isolate some of these intermediates, such as the corresponding hydroxylamino and azoxy compounds.

The reduction pathway generally follows the sequence: nitro → nitroso → hydroxylamino → amino. The condensation of the nitroso and hydroxylamino intermediates can lead to the formation of an azoxy compound, which can be further reduced to an azo and then a hydrazo compound before finally cleaving to the amine. unimi.it

The formation and isolation of N-(6-bromo-3-iodo-2-hydroxyphenyl)hydroxylamine would require a milder reducing agent or carefully controlled reaction conditions compared to those used for the complete reduction to the amine. For instance, the use of zinc dust in a controlled pH environment or specific catalytic systems can favor the formation of the hydroxylamine. researchgate.net The hydroxylamino intermediate is often unstable and can be prone to further reduction or rearrangement.

The formation of the corresponding azoxy compound, 2,2'-bis(6-bromo-3-iodo-2-hydroxyphenyl)azoxybenzene, would typically occur under conditions that promote the condensation of the intermediate nitroso and hydroxylamino species. This is often favored by using reducing agents like sodium arsenite, stannous chloride in alkaline solution, or by electrochemical reduction at a controlled potential. The steric hindrance from the ortho-hydroxyl group and the adjacent bromo and iodo substituents in this compound might influence the rate and feasibility of the formation of the dimeric azoxy structure.

Table 2: Conditions Favoring Intermediate Formation from this compound

| Target Intermediate | Plausible Reducing Agent | Solvent | Key Conditions |

| N-(6-bromo-3-iodo-2-hydroxyphenyl)hydroxylamine | Zn dust, NH₄Cl (controlled stoichiometry) | Aqueous Ethanol | Low temperature (0-10 °C), careful monitoring of the reaction progress. |

| 2,2'-bis(6-bromo-3-iodo-2-hydroxyphenyl)azoxybenzene | Na₃AsO₃ or SnCl₂ in NaOH(aq) | Water/Ethanol | Alkaline conditions, precise control of reductant amount. |

Synthesis and Exploration of Derivatives and Analogues of 6 Bromo 3 Iodo 2 Nitrophenol

Systematic Structural Modifications of Halogen Substituents

The identity of the halogen substituents on the aromatic ring of nitrophenols plays a critical role in modulating their chemical and electronic characteristics. By systematically replacing the bromine atom in 6-Bromo-3-iodo-2-nitrophenol with other halogens, a series of analogues can be synthesized, allowing for a detailed investigation of these effects.

Synthesis of Fluoro-, Chloro-, and Mixed-Halogen Analogues

The synthesis of fluoro-, chloro-, and mixed-halogen analogues of this compound can be approached through multi-step synthetic sequences, often starting from commercially available nitrophenols or their precursors.

A plausible synthetic route to the parent compound, This compound , could commence with the nitration of 2-bromophenol. Subsequent iodination would likely be directed to the position para to the hydroxyl group and ortho to the bromine, though regioselectivity can be challenging. An alternative approach could involve the diazotization of a suitably substituted aniline (B41778), such as 2-bromo-5-iodoaniline, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group. The synthesis of 2-bromo-5-iodophenol (B576787) has been reported, starting from ortho-nitroaniline, which undergoes iodination, diazotization to introduce bromine, reduction of the nitro group, and a final diazotization to install the phenolic hydroxyl group. google.com

For the synthesis of fluoro and chloro analogues, similar strategies can be employed. For instance, the synthesis of 6-Fluoro-3-iodo-2-nitrophenol could start from 2-fluoro-6-nitrophenol, which is commercially available. Iodination using an electrophilic iodine source would then be carried out. The synthesis of 2-fluoro-3-iodo-4-nitrophenol has been described and can be achieved through the halogenation of 4-nitrophenol (B140041) or through a multi-step synthesis involving nitration of a fluorinated phenol (B47542) followed by iodination. smolecule.com

The synthesis of 6-Chloro-3-iodo-2-nitrophenol would follow a similar logic, potentially starting from 2-chloro-6-nitrophenol. The synthesis of related compounds like 3-chloro-2-fluoro-6-nitrophenol has been achieved by reacting 2,4-dichloro-3-fluoronitrobenzene (B1295830) with a hydroxide (B78521) source. prepchem.com This highlights the possibility of nucleophilic aromatic substitution as a viable synthetic strategy for certain isomers. The preparation of 6-chloro-2,4-dinitrophenol is also well-documented and involves the chlorination of 2,4-dinitrophenol. google.com

A general challenge in these syntheses is controlling the regioselectivity of the halogenation and nitration steps. The directing effects of the existing substituents on the aromatic ring must be carefully considered to achieve the desired substitution pattern.

Impact of Halogen Identity on Reactivity and Electronic Properties

The nature of the halogen atom at the 6-position significantly influences the reactivity and electronic properties of the nitrophenol ring. The electronegativity and size of the halogen affect the acidity of the phenolic proton, the electron density of the aromatic ring, and the susceptibility of the molecule to nucleophilic or electrophilic attack.

The acidity of the phenolic proton is expected to increase with the electronegativity of the halogen at the 6-position. Therefore, the order of acidity would likely be:

6-Fluoro-3-iodo-2-nitrophenol > 6-Chloro-3-iodo-2-nitrophenol > this compound

This trend is due to the inductive electron-withdrawing effect of the halogen, which stabilizes the phenoxide anion formed upon deprotonation. The nitro group, a strong electron-withdrawing group, also contributes significantly to the acidity of these compounds. kajay-remedies.com

The electronic properties of the aromatic ring are also modulated by the halogen. The electron-withdrawing inductive effect of the halogens deactivates the ring towards electrophilic substitution, while their electron-donating resonance effect can influence the regioselectivity of such reactions. The interplay of these effects, along with the strong deactivating effect of the nitro group, makes these compounds generally less reactive towards electrophiles than phenol itself. nih.gov Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

The following table summarizes the expected electronic properties based on the halogen substituent:

| Compound | Halogen at C6 | Electronegativity (Pauling Scale) | Expected Acidity | Expected Reactivity towards Nucleophiles |

| 6-Fluoro-3-iodo-2-nitrophenol | Fluorine | 3.98 | Highest | Highest |

| 6-Chloro-3-iodo-2-nitrophenol | Chlorine | 3.16 | Intermediate | Intermediate |

| This compound | Bromine | 2.96 | Lowest | Lowest |

This table presents expected trends based on established principles of organic chemistry.

Investigation of Isomeric Nitrophenols

The position of the nitro group relative to the hydroxyl and halogen substituents has a profound impact on the physical and chemical properties of the molecule. Synthesizing and comparing different isomers of 6-Bromo-3-iodo-nitrophenol provides valuable insights into these structure-property relationships.

Synthesis of Isomers with Varied Nitro Group Positions

The synthesis of isomers of 6-Bromo-3-iodo-nitrophenol with the nitro group at different positions requires careful selection of starting materials and reaction conditions to control the regioselectivity of the nitration step.

For example, to synthesize an isomer where the nitro group is at the 4-position, one might start with 2-bromo-5-iodophenol and perform a nitration reaction. The directing effects of the hydroxyl, bromo, and iodo groups would need to be carefully considered to favor nitration at the C4 position. The synthesis of 2-bromo-4-nitrophenol from benzene (B151609) has been described, involving chlorination, hydrolysis to phenol, nitration to p-nitrophenol, and finally bromination. quora.com

An isomer with the nitro group at the 5-position would be more challenging to synthesize due to the meta-directing nature of the nitro group and the ortho-, para-directing nature of the hydroxyl and halogen groups. A potential route could involve the synthesis of a precursor with the desired substitution pattern, followed by the introduction of the nitro group.

The synthesis of 2-bromo-6-nitrophenol is also documented and can serve as a starting point for further functionalization. medchemexpress.com

Comparative Studies of Reactivity and Spectroscopic Signatures

The isomers of 6-Bromo-3-iodo-nitrophenol are expected to exhibit distinct reactivity profiles and spectroscopic signatures due to the different electronic and steric environments of their functional groups.

The acidity of the phenolic proton will vary depending on the position of the nitro group. Isomers with the nitro group at the ortho or para position to the hydroxyl group are generally more acidic than the meta isomer due to the ability of the nitro group to stabilize the negative charge of the phenoxide ion through resonance. kajay-remedies.com

Spectroscopic techniques such as UV-visible and Raman spectroscopy can be used to differentiate between the isomers. The position of the nitro group influences the electronic transitions within the molecule, leading to different absorption maxima in the UV-visible spectrum. mdpi.com Similarly, the vibrational modes of the molecule, including the characteristic stretching frequencies of the nitro and hydroxyl groups, will be sensitive to the isomeric structure, resulting in unique Raman spectra.

The following table illustrates the expected differences in spectroscopic signatures for hypothetical isomers of 6-Bromo-3-iodo-nitrophenol:

| Isomer | Nitro Group Position | Expected Acidity | Expected UV-Vis λmax | Key Spectroscopic Features |

| This compound | Ortho | High | Shorter wavelength | Intramolecular hydrogen bonding may affect OH stretch |

| 6-Bromo-3-iodo-4-nitrophenol | Para | High | Longer wavelength | Symmetric and asymmetric NO2 stretching frequencies will differ from ortho isomer |

| 5-Bromo-3-iodo-2-nitrophenol | Meta | Lower | Intermediate wavelength | Different fingerprint region in Raman spectrum |

This table is illustrative and based on general trends observed for nitrophenol isomers.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional handle that can be readily derivatized to create a wide range of new compounds with potentially altered biological activities or material properties. Common derivatization reactions include etherification, esterification, and silylation.

Etherification can be achieved by reacting the phenol with an alkyl halide in the presence of a base. For example, reaction with methyl iodide would yield the corresponding methoxy (B1213986) derivative. The synthesis of related methoxy-containing compounds, such as 3-(6-Bromo-3-iodo-2-methoxyanilino)-2-(1H-tetrazol-5-yl)prop-2-enenitrile , has been reported. synhet.com

Esterification is another common transformation, typically carried out by reacting the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base or catalyst. The synthesis of 2-bromo-4-cyano-6-iodophenyl octanoate from the corresponding phenol demonstrates this type of derivatization. vulcanchem.com

Silylation of the hydroxyl group can be performed using silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). This reaction converts the hydroxyl group into a tert-butyldimethylsilyl (TBDMS) ether, which can be useful for protecting the hydroxyl group during subsequent synthetic steps or for improving the volatility and chromatographic behavior of the compound for analysis. researchgate.net

The following table provides examples of derivatization reactions of the phenolic hydroxyl group:

| Reaction Type | Reagent | Product Type |

| Etherification | Alkyl halide (e.g., CH3I) | Alkoxy derivative |

| Esterification | Acyl chloride (e.g., CH3COCl) | Ester derivative |

| Silylation | Silylating agent (e.g., MTBSTFA) | Silyl ether derivative |

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds for further investigation.

Synthesis of Ethers, Esters, and other Oxygen-Linked Derivatives

The phenolic hydroxyl group of this compound is a key site for derivatization, enabling the synthesis of various ethers and esters. These reactions are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and biological activity.

Ether Synthesis: The formation of ethers from phenols can be achieved through several established methods, most notably the Williamson ether synthesis. georganics.sk This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org For a sterically hindered and electronically modified phenol like this compound, reaction conditions may need to be optimized. The use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) is common. beilstein-journals.orgscientificupdate.com The choice of the alkylating agent (e.g., alkyl halides, sulfates) will determine the nature of the resulting ether. For instance, reaction with methyl iodide would yield 6-bromo-3-iodo-2-nitroanisole.

Ester Synthesis: Esterification of the phenolic hydroxyl can be accomplished by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. google.com The reaction with an acid chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a common and efficient method. Alternatively, Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although it is more typically used for alcohols. The synthesis of esters from phenols using organic carboxylic acid halides is a well-established method. google.com For example, reacting the phenol with acetyl chloride would produce 6-bromo-3-iodo-2-nitrophenyl acetate (B1210297). The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate esterification with carboxylic acids under milder conditions.

The following table summarizes representative ether and ester derivatives that can be synthesized from this compound.

| Derivative Name | Structure | Reagents |

| 6-Bromo-3-iodo-2-nitroanisole | Methyl iodide, K2CO3 | |

| 6-Bromo-3-iodo-2-nitrophenyl acetate | Acetyl chloride, Pyridine | |

| Ethyl 2-((6-bromo-3-iodo-2-nitrophenyl)oxy)acetate | Ethyl bromoacetate, K2CO3 |

Impact on Hydrogen Bonding and Molecular Interactions

The derivatization of the hydroxyl group in this compound has a profound impact on its ability to form hydrogen bonds and engage in other molecular interactions. In its parent form, the phenol possesses both a hydrogen bond donor (the -OH group) and acceptors (the oxygen atoms of the nitro group).

A significant feature of 2-nitrophenols is the potential for strong intramolecular hydrogen bonding between the phenolic proton and one of the oxygen atoms of the ortho-nitro group. glfc.org This interaction locks the hydroxyl group in a specific conformation and reduces its ability to act as a hydrogen bond donor in intermolecular interactions. The presence of bulky iodine and bromine atoms flanking the nitro and hydroxyl groups likely influences the strength and geometry of this intramolecular hydrogen bond.

When the hydroxyl group is converted into an ether or an ester, the capacity for hydrogen bond donation is eliminated. This fundamental change alters the molecule's interaction profile. For example, in an ether derivative like 6-bromo-3-iodo-2-nitroanisole, the oxygen atom can still act as a hydrogen bond acceptor, but the molecule can no longer participate in the strong donor interactions characteristic of the parent phenol. This modification can lead to significant changes in physical properties such as melting point, boiling point, and solubility.

Formation of Condensed Ring Systems and Heterocycles

The strategically placed functional groups on the this compound ring make it a valuable precursor for the synthesis of more complex, condensed ring systems and heterocycles. These transformations often involve leveraging the reactivity of the nitro group and the halogens.

Utilizing this compound in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to construct bicyclic and polycyclic structures from this compound. A common strategy involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions.

For instance, reduction of the nitro group to an amino group (forming 2-amino-6-bromo-3-iodophenol) creates a versatile intermediate. This ortho-aminophenol derivative can undergo condensation with 1,2-dicarbonyl compounds or their equivalents to form phenoxazines. Alternatively, reaction with α-haloketones or related reagents can lead to the formation of benzoxazine (B1645224) derivatives. ijsr.net The presence of the bulky iodo and bromo substituents may influence the regioselectivity and efficiency of these cyclization reactions.

Another approach could involve metal-catalyzed cross-coupling reactions. For example, a Sonogashira coupling at the iodo position, followed by an intramolecular cyclization, could be a pathway to substituted benzofurans or other oxygen-containing heterocycles. The specific conditions and reaction partners would dictate the final heterocyclic system formed. ipb.pt

Synthesis of Bioactive or Photofunctional Phenazine-like Structuresorganic-chemistry.org

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological and photofunctional properties. mdpi.comacs.org The general structure of phenazine (B1670421) consists of a pyrazine (B50134) ring fused to two benzene rings. nih.gov this compound can serve as a starting material for phenazine synthesis, typically through a multi-step process.

A key step in many phenazine syntheses is the reductive cyclization of dinitrodiphenylamine precursors. acs.org To utilize this compound, it could first be subjected to a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction to couple it with another aniline derivative. For example, reacting it with an ortho-nitroaniline under suitable conditions could form a substituted 2,2'-dinitrodiphenylamine. Subsequent reduction of both nitro groups would generate a diamine intermediate that, upon oxidation, would cyclize to form the phenazine core. The bromine and iodine atoms would remain on the phenazine skeleton, offering sites for further functionalization.

The substituents on the resulting phenazine ring, derived from the starting materials, are crucial for its properties. Halogenated phenazines, for instance, have shown significant antibacterial activity. nih.govacs.org The specific substitution pattern of bromine and iodine on the phenazine ring derived from this compound could lead to novel bioactive compounds. Furthermore, the extended π-system of the phenazine core, modulated by the electronic effects of the halogen substituents, could impart interesting photophysical properties, making these derivatives candidates for applications as organic electronics or fluorescent probes. mdpi.comresearchgate.net

The following table outlines a potential synthetic pathway to a phenazine-like structure.

| Reaction Step | Intermediate/Product | Description |

| 1. Coupling | Substituted 2,2'-dinitrodiphenylamine | Buchwald-Hartwig amination of this compound with an o-nitroaniline. |

| 2. Reduction | Substituted o,o'-diaminodiphenylamine | Reduction of both nitro groups, for example, using SnCl2/HCl or catalytic hydrogenation. |

| 3. Cyclization/Oxidation | Substituted dihalophenazine | Oxidative cyclization of the diamine to form the phenazine ring system. |

Structure-Reactivity and Structure-Property Relationship Studies